3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Approaches and Chemical Reactions
Novel Synthetic Routes : Research has developed efficient methods for synthesizing a range of quinazoline and pyrazoline derivatives, highlighting the versatility of these compounds in forming biologically interesting heterocycles through one-pot multicomponent reactions. These methods offer advantages such as high yields, simplicity, and the absence of chromatographic purification steps, making them valuable for generating complex molecular architectures ((Rajesh et al., 2011); (Yao et al., 2010)).
Mechanistic Insights : Investigations into the microscopic mechanisms of light-induced reactions involving tetrazole-quinone derivatives provide valuable insights into the photochemical processes that facilitate the synthesis of pyrazole-fused quinones. These studies reveal the potential of using photoinduced reactions for efficient synthesis, offering a green alternative to traditional methods ((He et al., 2021)).
Heterocyclic Compounds Synthesis : The ability of α-oxoketene O, N-acetals to act as both nucleophiles and electrophiles has been demonstrated, showcasing their utility in preparing a variety of heterocyclic compounds. This approach underscores the synthetic flexibility of these precursors in generating diverse heterocycles, which are crucial in drug discovery and material science ((Ohta et al., 2002)).
Biological Activity and Molecular Docking Studies
Antimicrobial Activity : Derivatives of quinazoline and pyrazoline have been explored for their antimicrobial properties. Synthesis and screening of these compounds have shown good activity against gram-positive bacteria, offering a starting point for the development of new antimicrobial agents ((Prakash et al., 2011)).
Anticancer Potential : The synthesis of novel pyrazolo[1,5-a]pyrimidines and their screening for in vitro anticancer activity have identified compounds with potent effects against human cancer cell lines. This research highlights the therapeutic potential of these derivatives in oncology ((Hassan et al., 2017)).
Molecular Docking for Antimalarial Activity : In silico molecular docking studies of novel hybrid quinazolin-2,4-dione analogs against Plasmodium falciparum enzymes suggest their potential as antimalarial agents. These studies provide a foundation for further experimental validation and optimization of these compounds for antimalarial therapy ((Abdelmonsef et al., 2020)).
Properties
IUPAC Name |
3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c24-16(12-22-9-3-8-19-22)21-10-6-13(7-11-21)23-17(25)14-4-1-2-5-15(14)20-18(23)26/h1-5,8-9,13H,6-7,10-12H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHMXHFTAQYTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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